molecular formula C22H16 B091590 1,4-Dimethylbenzo[a]pyrene CAS No. 16757-88-3

1,4-Dimethylbenzo[a]pyrene

Cat. No. B091590
CAS RN: 16757-88-3
M. Wt: 280.4 g/mol
InChI Key: COUWIODFWWMEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylbenzo[a]pyrene (1,4-DMB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to its production by incomplete combustion of organic matter. It is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.

Mechanism Of Action

1,4-DMB[a]P exerts its carcinogenic effects by binding to DNA and inducing mutations. It can also cause oxidative stress and inflammation, leading to further DNA damage. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.

Biochemical And Physiological Effects

1,4-DMB[a]P has been shown to cause a wide range of biochemical and physiological effects. It can induce DNA damage and mutations, leading to the development of cancer. It can also cause oxidative stress and inflammation, leading to cardiovascular disease and other health effects. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.

Advantages And Limitations For Lab Experiments

One advantage of using 1,4-DMB[a]P in lab experiments is its potency as a carcinogen. This makes it a useful tool for studying the mechanisms of cancer development. However, its toxicity also poses a risk to researchers, and precautions must be taken when handling it.

Future Directions

There are several areas of future research that could be explored regarding 1,4-DMB[a]P. One area is the development of new methods for detecting and measuring its presence in the environment. Another area is the identification of new targets for cancer prevention and treatment. Additionally, more research is needed to understand the mechanisms of its toxicity and the health effects it may have on humans and other organisms.
Conclusion:
In conclusion, 1,4-DMB[a]P is a potent carcinogen that has been extensively studied for its health effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the impact of this compound on human health and the environment.

Synthesis Methods

1,4-DMB[a]P can be synthesized by various methods, including the pyrolysis of organic matter and the catalytic hydrogenation of benzo[a]pyrene. The most common method involves the pyrolysis of coal, wood, and other organic matter. During this process, 1,4-DMB[a]P is formed as a byproduct of incomplete combustion.

Scientific Research Applications

1,4-DMB[a]P has been extensively studied for its carcinogenic properties. It has been shown to induce DNA damage and mutations, leading to the development of cancer. In addition, it has been linked to various other health effects, including cardiovascular disease and reproductive toxicity.

properties

CAS RN

16757-88-3

Product Name

1,4-Dimethylbenzo[a]pyrene

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1,4-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-7-8-18-14(2)11-16-12-15-5-3-4-6-19(15)20-10-9-17(13)22(18)21(16)20/h3-12H,1-2H3

InChI Key

COUWIODFWWMEFK-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C

Other CAS RN

16757-88-3

synonyms

1,4-Dimethylbenzo[a]pyrene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.